5-Methyl-2-nitroaniline
Overview
Description
5-Methyl-2-nitroaniline, also known as 6-Nitro-m-toluidine, is an organic compound with the molecular formula CH₃C₆H₃(NO₂)NH₂. It is a derivative of aniline, where a methyl group and a nitro group are substituted at the 5th and 2nd positions, respectively. This compound is a yellow to pale brown powder and is primarily used in organic synthesis and as an intermediate in the production of dyes and pigments .
Mechanism of Action
Target of Action
5-Methyl-2-nitroaniline is a chemical compound with the molecular formula CH3C6H3(NO2)NH2
Similar nitroaniline compounds have been known to affect the blood and hematopoietic system .
Mode of Action
The methyl group (CH3) and the amino group (NH2) also play roles in these interactions .
Biochemical Pathways
Nitroaniline compounds are often involved in redox reactions and can participate in electron transfer processes .
Pharmacokinetics
It’s known that the compound is sensitive to prolonged exposure to air and is insoluble in water , which could impact its bioavailability.
Result of Action
Exposure to similar nitroaniline compounds can cause symptoms such as irritation and methemoglobinemia, a blood disorder characterized by an abnormal amount of methemoglobin (a form of hemoglobin) in the blood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to prolonged exposure to air . Additionally, it’s toxic to aquatic life with long-lasting effects , indicating that its presence in the environment could have significant ecological implications.
Biochemical Analysis
Biochemical Properties
5-Methyl-2-nitroaniline plays a significant role in various biochemical reactions due to its nitro and amino groups. These functional groups allow it to participate in redox reactions and interact with enzymes and proteins. For instance, this compound can act as a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group to an amino group. This interaction is crucial in the metabolism and detoxification of nitroaromatic compounds . Additionally, the compound can form hydrogen bonds with amino acids in proteins, influencing their structure and function.
Cellular Effects
This compound has been shown to affect various cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism. This oxidative stress can lead to cellular damage, affecting cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can disrupt mitochondrial function, leading to impaired energy production and apoptosis in certain cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to and inhibit the activity of specific enzymes, such as nitroreductases and cytochrome P450 enzymes . This inhibition can alter the metabolism of other compounds and affect cellular homeostasis. Additionally, this compound can interact with DNA, leading to changes in gene expression and potential mutagenic effects . The compound’s ability to generate ROS also contributes to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air . Over time, the degradation products can accumulate and influence the observed effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic oxidative stress, DNA damage, and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxicity, including liver and kidney damage, hematological changes, and increased mortality . These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes reduction by nitroreductase enzymes to form 5-methyl-2-phenylenediamine, which can further participate in conjugation reactions with glutathione and other cofactors . These metabolic transformations are essential for the detoxification and elimination of the compound from the body. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in various organelles, including mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to mitochondria, where it disrupts mitochondrial function and induces oxidative stress . Additionally, this compound can be found in the cytoplasm and nucleus, where it interacts with proteins and DNA, affecting cellular processes and gene expression . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-nitroaniline can be synthesized through the nitration of 2-methylaniline (o-toluidine). The process involves the following steps:
Nitration: o-Toluidine is added to concentrated sulfuric acid and cooled to 10°C. A mixture of nitric acid and sulfuric acid is then added dropwise while maintaining the temperature at 10°C.
Purification: The reaction mixture is neutralized, and the product is extracted and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control to ensure it meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions:
Reduction: Iron filings and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.
Major Products:
Reduction: 5-Methyl-2-phenylenediamine.
Substitution: Various azo dyes depending on the coupling component used.
Scientific Research Applications
5-Methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Comparison with Similar Compounds
2-Methyl-5-nitroaniline (2-Amino-4-nitrotoluene): Similar structure but with the nitro group at the 5th position and the amino group at the 2nd position.
4-Methyl-2-nitroaniline: The methyl group is at the 4th position instead of the 5th.
2-Methyl-6-nitroaniline: The nitro group is at the 6th position instead of the 2nd.
Uniqueness: 5-Methyl-2-nitroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Its position-specific functional groups make it a valuable intermediate in the synthesis of specialized dyes and therapeutic agents .
Properties
IUPAC Name |
5-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDYNWKWXUCIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Record name | 5-METHYL-2-NITROANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2025634 | |
Record name | 5-Methyl-2-nitroaniline | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-methyl-2-nitroaniline appears as yellow leaflets (from water) or orange powder. (NTP, 1992) | |
Record name | 5-METHYL-2-NITROANILINE | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | 5-METHYL-2-NITROANILINE | |
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CAS No. |
578-46-1 | |
Record name | 5-METHYL-2-NITROANILINE | |
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Record name | 5-Methyl-2-nitroaniline | |
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Record name | 6-Nitro-m-toluidine | |
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Record name | 578-46-1 | |
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Record name | 578-46-1 | |
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Record name | 5-Methyl-2-nitroaniline | |
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Record name | 5-methyl-o-nitroaniline | |
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Record name | 6-NITRO-M-TOLUIDINE | |
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Melting Point |
234 °F (NTP, 1992) | |
Record name | 5-METHYL-2-NITROANILINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20673 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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